molecular formula C11H7BrOS B15263550 4-(4-Bromothiophen-2-YL)benzaldehyde

4-(4-Bromothiophen-2-YL)benzaldehyde

Cat. No.: B15263550
M. Wt: 267.14 g/mol
InChI Key: USNCJYKJZUMSFB-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-YL)benzaldehyde is an organic compound with the molecular formula C11H7BrOS It is a derivative of benzaldehyde where the benzene ring is substituted with a bromothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromothiophen-2-YL)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of thiophene, followed by a Vilsmeier-Haack reaction to introduce the formyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromothiophen-2-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-(4-Bromothiophen-2-YL)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The bromothiophene moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromothiophen-2-YL)benzaldehyde is unique due to the presence of both the bromine and thiophene moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C11H7BrOS/c12-10-5-11(14-7-10)9-3-1-8(6-13)2-4-9/h1-7H

InChI Key

USNCJYKJZUMSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CS2)Br

Origin of Product

United States

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